molecular formula C8H3F3INO B1413118 2-Iodo-6-(trifluoromethoxy)benzonitrile CAS No. 1804438-71-8

2-Iodo-6-(trifluoromethoxy)benzonitrile

Cat. No.: B1413118
CAS No.: 1804438-71-8
M. Wt: 313.01 g/mol
InChI Key: LQFUYHHLPYFPNL-UHFFFAOYSA-N
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Description

2-Iodo-6-(trifluoromethoxy)benzonitrile is an organic compound characterized by the presence of an iodine atom, a trifluoromethoxy group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-6-(trifluoromethoxy)benzonitrile typically involves the introduction of the iodine and trifluoromethoxy groups onto a benzonitrile core. One common method includes the reaction of 2-amino-6-(trifluoromethoxy)benzonitrile with iodine monochloride (ICl) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-6-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Iodo-6-(trifluoromethoxy)benzonitrile has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those containing fluorine atoms, which can enhance the biological activity and stability of drugs.

    Material Science: It is used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Iodo-6-(trifluoromethoxy)benzonitrile depends on its application. In medicinal chemistry, the trifluoromethoxy group can enhance the lipophilicity and metabolic stability of drug molecules, potentially improving their efficacy. The iodine atom can participate in various biochemical interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-4-(trifluoromethoxy)benzonitrile
  • 2-Iodo-6-(trifluoromethyl)benzonitrile
  • 2-Bromo-6-(trifluoromethoxy)benzonitrile

Uniqueness

2-Iodo-6-(trifluoromethoxy)benzonitrile is unique due to the specific positioning of the iodine and trifluoromethoxy groups, which can influence its reactivity and interactions in chemical and biological systems. The trifluoromethoxy group, in particular, is known for its electron-withdrawing properties, which can significantly affect the compound’s behavior in various reactions.

Properties

IUPAC Name

2-iodo-6-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3INO/c9-8(10,11)14-7-3-1-2-6(12)5(7)4-13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFUYHHLPYFPNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)C#N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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